molecular formula C24H22O2 B14618876 7,8-Bis(benzyloxy)-1,2-dihydronaphthalene CAS No. 59516-85-7

7,8-Bis(benzyloxy)-1,2-dihydronaphthalene

Cat. No.: B14618876
CAS No.: 59516-85-7
M. Wt: 342.4 g/mol
InChI Key: UWEAPLXFVGPMHA-UHFFFAOYSA-N
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Description

7,8-Bis(benzyloxy)-1,2-dihydronaphthalene is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of two benzyloxy groups attached to the 7th and 8th positions of a 1,2-dihydronaphthalene core. The benzyloxy groups contribute to the compound’s stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Bis(benzyloxy)-1,2-dihydronaphthalene typically involves the Diels-Alder reaction. This reaction is performed between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and suitable dienophiles . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like boron trifluoride etherate to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7,8-Bis(benzyloxy)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7,8-Bis(benzyloxy)-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Bis(benzyloxy)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The benzyloxy groups play a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Bis(benzyloxy)-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of a dihydronaphthalene core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

59516-85-7

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

7,8-bis(phenylmethoxy)-1,2-dihydronaphthalene

InChI

InChI=1S/C24H22O2/c1-3-9-19(10-4-1)17-25-23-16-15-21-13-7-8-14-22(21)24(23)26-18-20-11-5-2-6-12-20/h1-7,9-13,15-16H,8,14,17-18H2

InChI Key

UWEAPLXFVGPMHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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